![molecular formula C17H14N6S2 B2720658 4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione CAS No. 21776-79-4](/img/structure/B2720658.png)
4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione
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Overview
Description
4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione is a useful research compound. Its molecular formula is C17H14N6S2 and its molecular weight is 366.46. The purity is usually 95%.
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Biological Activity
The compound 4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione is a derivative of 1,2,4-triazole and has garnered attention due to its potential biological activities. This article synthesizes available literature on its biological properties, including anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure
The compound features a complex structure with multiple phenyl groups and a triazole ring system. The presence of the sulfanylidene group is significant for its biological activity.
Synthesis
The synthesis typically involves the reaction of appropriate aldehydes with triazole derivatives under reflux conditions, yielding the target compound in good yields. For example, the reaction of 4-methoxybenzaldehyde with a triazole derivative has been documented to produce this compound effectively .
Anticancer Activity
Research has demonstrated that triazole derivatives exhibit significant anticancer properties. A study highlighted that compounds related to triazolethiones showed cytotoxic effects against various cancer cell lines. Specifically:
- Compound derivatives exhibited IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
Compound | Cell Line | IC50 (μM) |
---|---|---|
47f | HCT-116 | 6.2 |
47e | T47D | 43.4 |
47f | T47D | 27.3 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Triazole derivatives have been shown to possess activity against a range of bacteria and fungi. For instance:
- Various studies have indicated that triazolethiones demonstrate antibacterial effects comparable to standard antibiotics like streptomycin .
Other Pharmacological Effects
In addition to anticancer and antimicrobial activities, triazole derivatives have been reported to possess:
- Antioxidant properties : Compounds have shown potential in scavenging free radicals.
- Anti-inflammatory effects : Some derivatives have been noted for their ability to reduce inflammation markers in vitro.
The biological activity of these compounds is often attributed to their ability to interact with cellular targets such as enzymes involved in DNA synthesis and repair. The triazole ring may facilitate binding to these targets due to its structural similarity to nucleotides.
Case Studies
A notable case study involved the evaluation of a series of triazolethione derivatives against human cancer cell lines. The study focused on their cytotoxicity and mechanism of action, revealing that certain substitutions on the triazole ring significantly enhanced activity against specific cancer types .
Scientific Research Applications
Biological Activities
Research indicates that compounds like 4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione can effectively inhibit ATP-utilizing enzymes, suggesting potential therapeutic applications in treating various diseases. Its biological activities include:
Antimicrobial Properties
Studies have demonstrated that derivatives of triazoles exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against bacterial and fungal strains, making them candidates for developing new antifungal and antibacterial agents .
Anticancer Potential
Research has also highlighted the anticancer potential of triazole derivatives. The compound's ability to interact with cellular targets involved in cancer progression positions it as a promising candidate for further investigation in cancer therapeutics .
Applications in Medicinal Chemistry
The unique properties of this compound allow for various applications in medicinal chemistry:
- Antifungal Agents : The compound's structure allows it to inhibit fungal growth effectively. It has been tested against various fungi, showing promising results that could lead to new antifungal medications.
- Antibacterial Agents : Similar to its antifungal properties, this compound has demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria.
- Anticancer Drugs : Its mechanism of action suggests potential use as an anticancer agent. Studies are ongoing to explore its effects on different cancer cell lines.
Case Studies
Several studies have been conducted focusing on the synthesis and biological evaluation of triazole derivatives:
- Antimicrobial Activity Study : A study reported on the synthesis of novel 4-amino derivatives showed promising antimicrobial activities against various pathogens. The synthesized compounds were evaluated using susceptibility screening tests .
- Cytotoxicity Assessment : Another research effort investigated the cytotoxic effects of triazole derivatives on cancer cell lines using assays that measure cell viability. Results indicated that certain derivatives exhibited significant cytotoxicity against specific cancer types .
Properties
IUPAC Name |
4-phenyl-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6S2/c24-16-20-18-14(22(16)12-7-3-1-4-8-12)11-15-19-21-17(25)23(15)13-9-5-2-6-10-13/h1-10H,11H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXHHWGVQJHEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CC3=NNC(=S)N3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347930 |
Source
|
Record name | 5,5'-Methylenebis(4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21776-79-4 |
Source
|
Record name | 5,5'-Methylenebis(4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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